![molecular formula C16H19NO2 B088634 Benzyl-(3,4-dimethoxy-benzyl)-amine CAS No. 13174-24-8](/img/structure/B88634.png)
Benzyl-(3,4-dimethoxy-benzyl)-amine
Overview
Description
Benzyl-(3,4-dimethoxy-benzyl)-amine, also known as 3,4-dimethoxy-benzyl-amine or 3,4-DMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzyl amine, a common organic compound. 3,4-DMBA has been used in various scientific applications, including as a chemical reagent, as a precursor for organic synthesis, and as a biochemical and physiological research tool.
Scientific Research Applications
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group, which is part of the Benzyl-(3,4-dimethoxy-benzyl)-amine compound, can act as a solubilizing protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers
The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications .
Increased Solubility of Precursors
The 3,4-dimethoxybenzyl group can increase the solubility of precursors, which is often a challenge in the formation of SAMs . This group becomes cleaved off during monolayer formation, especially at elevated temperature and in presence of protons .
Stability under Pd-Catalyzed C-C Bond Formation Reaction Conditions
The protective group has the additional advantage to be stable under Pd-catalyzed C-C bond formation reaction conditions . This facilitates the syntheses of the respective precursors .
Conversion to Benzaldehyde
Research has shown that benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, can be converted to benzaldehyde . This conversion is largely used in the pharmaceutical and agricultural industries .
Use in Green Methods
Benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, is one of the most studied substrates in green methods that use “clean” oxidants such as O2 in combination with supported metal nanoparticles as the catalyst .
Mechanism of Action
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of Benzyl-(3,4-dimethoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDVCSGIUHGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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